molecular formula C14H20N2O3S2 B4800808 3-(Pyrrolidine-1-carbonyl)-1-(thiophene-2-sulfonyl)piperidine

3-(Pyrrolidine-1-carbonyl)-1-(thiophene-2-sulfonyl)piperidine

Cat. No.: B4800808
M. Wt: 328.5 g/mol
InChI Key: OMFFBXIZXARABS-UHFFFAOYSA-N
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Description

3-(Pyrrolidine-1-carbonyl)-1-(thiophene-2-sulfonyl)piperidine is a complex organic compound that features a piperidine ring substituted with pyrrolidine-1-carbonyl and thiophene-2-sulfonyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidine-1-carbonyl)-1-(thiophene-2-sulfonyl)piperidine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of the Pyrrolidine-1-carbonyl Group: This step might involve the reaction of the piperidine derivative with pyrrolidine-1-carbonyl chloride under basic conditions.

    Introduction of the Thiophene-2-sulfonyl Group: The final step could involve sulfonylation using thiophene-2-sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiophene-2-sulfonyl group.

    Reduction: Reduction reactions might target the carbonyl group in the pyrrolidine-1-carbonyl moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, it could be studied for its potential interactions with biological macromolecules.

Medicine

In medicinal chemistry, it might be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

In industry, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(Pyrrolidine-1-carbonyl)-1-(thiophene-2-sulfonyl)piperidine would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Pyrrolidine-1-carbonyl)-1-(thiophene-2-sulfonyl)azepane
  • 3-(Pyrrolidine-1-carbonyl)-1-(thiophene-2-sulfonyl)morpholine

Uniqueness

The uniqueness of 3-(Pyrrolidine-1-carbonyl)-1-(thiophene-2-sulfonyl)piperidine lies in its specific substitution pattern, which might confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

pyrrolidin-1-yl-(1-thiophen-2-ylsulfonylpiperidin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S2/c17-14(15-7-1-2-8-15)12-5-3-9-16(11-12)21(18,19)13-6-4-10-20-13/h4,6,10,12H,1-3,5,7-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFFBXIZXARABS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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